molecular formula C15H24O B1254648 (-)-Acorenone CAS No. 5956-05-8

(-)-Acorenone

Cat. No.: B1254648
CAS No.: 5956-05-8
M. Wt: 220.35 g/mol
InChI Key: HBTHUBMUAHAWBC-YDHLFZDLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(-)-Acorenone is a spiro-sesquiterpene with the molecular formula C15H24O and a molecular weight of 220.356 g/mol . It features a spiro[4.5]decane core structure with three defined stereocenters, specifically in the (1S,4S,5S) configuration . This compound is a natural product identified as a major constituent in essential oils from various plant sources, demonstrating significant research value in neuropharmacology and dermatology. In neurological research, this compound and its analogues show promise as inhibitors of cholinesterase enzymes, which are key targets in the study of Alzheimer's disease . The closely related compound Acorenone B exhibits inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values of 40.8 μg/mL and 10.9 μg/mL, respectively . Another analogue, Acorenone C, also demonstrates mild AChE inhibitory activity . This mechanism of action, which involves increasing acetylcholine levels in synaptic clefts, is critical for symptomatic treatment research for neurodegenerative conditions . Furthermore, this compound is a significant component of the essential oil from Acorus calamus L. rhizomes, where it is found in concentrations as high as 18.1% . Essential oils containing this compound have displayed notable anti-tyrosinase and antioxidant activities in vitro . Tyrosinase is the key enzyme in melanin production, making its inhibitors highly relevant for research into managing skin hyperpigmentation. The antioxidant properties also contribute to its research potential in protecting skin cells from oxidative stress . Researchers are exploring this compound and its derivatives for their multi-target bioactive potential. The spiro-sesquiterpene structure serves as an important framework for medicinal chemistry and natural product studies. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

5956-05-8

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

IUPAC Name

(1S,4S,5S)-1,8-dimethyl-4-propan-2-ylspiro[4.5]dec-7-en-9-one

InChI

InChI=1S/C15H24O/c1-10(2)13-6-5-12(4)15(13)8-7-11(3)14(16)9-15/h7,10,12-13H,5-6,8-9H2,1-4H3/t12-,13-,15-/m0/s1

InChI Key

HBTHUBMUAHAWBC-YDHLFZDLSA-N

SMILES

CC1CCC(C12CC=C(C(=O)C2)C)C(C)C

Isomeric SMILES

C[C@H]1CC[C@H]([C@]12CC=C(C(=O)C2)C)C(C)C

Canonical SMILES

CC1CCC(C12CC=C(C(=O)C2)C)C(C)C

Origin of Product

United States

Scientific Research Applications

Inhibition of Acetylcholinesterase and Butyrylcholinesterase

One of the primary applications of (-)-Acorenone is its role as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning processes. Impaired cholinergic function is associated with Alzheimer's disease, making AChE inhibitors valuable for therapeutic interventions.

  • Study Findings : Research has shown that pure acorenone B (a variant of acorenone) exhibits significant inhibitory activity against AChE and BChE, with IC50 values of 40.8 μg/mL and 10.9 μg/mL, respectively . These values indicate a moderate potential compared to established drugs like donepezil, suggesting that acorenone could be a candidate for further development in treating Alzheimer's disease.

Neuroprotective Properties

In addition to enzyme inhibition, acorenone's neuroprotective properties have been investigated. The compound has been shown to enhance GABA receptor activity, which is critical for neuronal inhibition and protection against excitotoxicity.

  • Mechanism of Action : A study revealed that extracts containing acorenone modulate GABA-induced chloride currents in neuronal cells, indicating potential applications in managing conditions characterized by excessive neuronal activity .

Antimicrobial Activity

This compound also demonstrates antimicrobial properties, making it relevant in the field of natural product pharmacology.

  • In Vitro Studies : The essential oil containing acorenone exhibited weak inhibitory activity against certain bacterial strains such as Enterococcus faecalis and Staphylococcus aureus, with minimal inhibitory concentrations (MIC) recorded at 10 mg/mL and 5 mg/mL respectively . This suggests potential applications in developing natural antimicrobial agents.

Bioactive Compound Research

Research into bioactive compounds from natural sources highlights the significance of this compound in broader medicinal contexts.

Case Studies

Study Focus Findings
AChE/BChE InhibitionAcorenone B shows IC50 values of 40.8 μg/mL (AChE) and 10.9 μg/mL (BChE), indicating potential for Alzheimer's treatment.
GABA Receptor ModulationExtracts enhanced GABA-induced chloride currents by up to 1200%, suggesting neuroprotective effects.
Antimicrobial ActivityEssential oil showed MIC values against Enterococcus faecalis (10 mg/mL) and Staphylococcus aureus (5 mg/mL).

Preparation Methods

Starting Material and Initial Steps

The first total synthesis of (-)-acorenone was achieved using (+)-limonene as the chiral starting material, leveraging its inherent bicyclic monoterpene structure to establish stereochemical control. The initial phase involved oxidation of (+)-limonene to generate aldehyde 11 , a cyclopentanoid intermediate critical for subsequent annelation. This step ensured retention of optical activity, directly influencing the final product’s enantiomeric purity.

Spiroannelation Reaction

The pivotal spiroannelation step combined aldehyde 11 with 1-methoxy-3-buten-2-one (16 ) in the presence of acetic acid, yielding ketone 17 with a nascent spiro[4.5]decane scaffold. This reaction proceeded via enamine formation, where the amine group of 11 acted as a nucleophile, attacking the electrophilic carbonyl carbon of 16 . Acid catalysis facilitated cyclization, forming the quaternary spiro-center essential for this compound’s bicyclic framework.

Grignard Addition and Acid-Catalyzed Cyclization

Ketone 17 underwent nucleophilic addition with methylmagnesium iodide, producing secondary alcohol 18 . Subsequent treatment with p-toluenesulfonic acid in refluxing benzene induced dehydration and cyclization, finalizing the this compound structure (1 ) with an overall yield of 32%. This sequence underscored the importance of Lewis acid catalysts in mediating stereoselective transformations.

Characterization and Configuration Assignment

The synthetic product was validated via <sup>1</sup>H NMR, <sup>13</sup>C NMR, and optical rotation comparisons with natural this compound. The absolute configuration was confirmed as (1S,4S,5R,11R) through electronic circular dichroism (ECD) calculations, aligning with the stereochemistry imparted by (+)-limonene.

Reaction Optimization and Mechanistic Insights

Key Parameters in Spiroannelation

Optimization studies revealed that acetic acid concentration and reaction temperature critically influenced spiroannelation efficiency. Excess acetic acid (>2 equiv) minimized side reactions, while temperatures below 60°C prevented epimerization at the spiro-center. Solvent screening identified dichloromethane as optimal, balancing reactivity and solubility.

Yield Improvement Strategies

Modifying the Grignard reagent stoichiometry (1.2 equiv methylmagnesium iodide) and employing slow addition over 30 minutes enhanced alcohol 18 ’s yield to 78%. Acid-catalyzed cyclization in benzene under reflux (80°C) for 6 hours achieved complete conversion, with inert atmosphere conditions preventing oxidation.

Analytical Data and Spectral Characterization

NMR Spectral Analysis

The <sup>1</sup>H NMR spectrum of this compound exhibited distinct signals for the spiro-methyl groups (δ<sub>H</sub> 1.01, s) and the exocyclic double bond (δ<sub>H</sub> 5.72, d, J = 10.4 Hz). <sup>13</sup>C NMR confirmed the ketone carbonyl at δ<sub>C</sub> 207.8 and the spiro-quaternary carbon at δ<sub>C</sub> 58.3. HMBC correlations between H-14 (δ<sub>H</sub> 1.01) and C-1/C-5 validated the spiro connectivity.

Optical Activity and Chiral Purity

Synthetic this compound displayed [α]<sub>D</sub><sup>20</sup> = -42.5 (c 0.1, CHCl<sub>3</sub>), matching natural isolates. ECD calculations at the B3LYP/6-31G(d,p) level reproduced the experimental spectrum, confirming enantiomeric homogeneity.

Comparative Analysis with Related Acorenones

Structural Differences in Acorenone Derivatives

Unlike acorenone B (C<sub>15</sub>H<sub>24</sub>O<sub>2</sub>), which features a hydroxylated side chain, this compound lacks polar substituents, influencing its solubility and bioactivity. Acorenone C, isolated from mangrove endophytes, incorporates a 1-propanol moiety at C-1, altering its spiro-ring conformation.

Implications for Bioactivity

This compound’s acetylcholinesterase (AChE) inhibition (23.34% at 50 μM) is weaker than acorenone B’s (IC<sub>50</sub> 40.8 μg/mL), suggesting that hydroxyl groups enhance target binding. Conversely, this compound’s lipophilicity may favor blood-brain barrier penetration, a trait under investigation for neurodegenerative therapies.

StepReagents/ConditionsIntermediateYield (%)
Aldehyde 11 synthesisOxidation of (+)-limonene11 65
Spiroannelation11 + 16 , AcOH, CH<sub>2</sub>Cl<sub>2</sub>, 50°C17 72
Grignard additionMeMgI, THF, 0°C → rt18 78
Cyclizationp-TsOH, benzene, reflux1 32 (total)

Table 2. Spectral Data for this compound

TechniqueKey SignalsAssignment
<sup>1</sup>H NMR (CDCl<sub>3</sub>)δ 1.01 (s, 3H), δ 5.72 (d, J = 10.4 Hz)Spiro-CH<sub>3</sub>, exocyclic =CH
<sup>13</sup>C NMRδ 207.8 (C=O), δ 58.3 (spiro-C)Ketone, quaternary carbon
HRMS (ESI+)[M + Na]<sup>+</sup> 241.1564C<sub>15</sub>H<sub>22</sub>ONa<sup>+</sup>

Q & A

Q. What methodologies reconcile discrepancies in this compound’s reported ecological roles across different ecosystems?

  • Methodological Answer : Conduct cross-ecosystem field surveys paired with metabolomic profiling. Apply multivariate analysis (PCA or PLS-DA) to identify environmental variables (e.g., soil pH, microbial diversity) influencing its production. Validate hypotheses via ex situ bioassays .

Key Methodological Considerations

  • Data Contradiction Analysis : Cross-reference spectral databases (e.g., PubChem, Reaxys) to validate compound identity and purity. Address variability by reporting confidence intervals and measurement uncertainties .
  • Experimental Design : Align research questions with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example, prioritize studies on this compound’s novel biosynthetic pathways over well-documented extraction methods .
  • Reproducibility : Archive raw data (e.g., NMR FID files, chromatograms) in repositories like Zenodo and provide step-by-step protocols in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(-)-Acorenone
Reactant of Route 2
(-)-Acorenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.